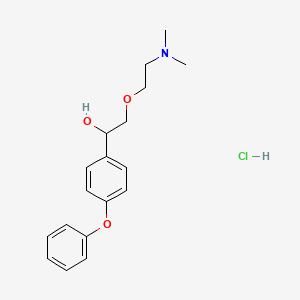
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound It belongs to the class of heterocyclic compounds, specifically pyrido-oxazines
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on Monohydrochlorid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Weg umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab beinhalten. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Die Optimierung der Reaktionsparameter und Reinigungstechniken ist entscheidend, um die Qualität des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on Monohydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig durch spezifische Reagenzien und Bedingungen erleichtert.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien umfassen Halogene, Säuren und Basen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxo-Derivaten führen, während Reduktion zu Hydroxy-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on Monohydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. in der Arzneimittelentwicklung.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Biomoleküle umfassen. Die Verbindung kann ihre Wirkungen durch Wege wie die Hemmung der Enzymaktivität oder die Modulation der Rezeptorfunktion ausüben.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on
- 2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on Dihydrochlorid
Einzigartigkeit
2-Ethyl-4-(Phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-on Monohydrochlorid ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Seine Monohydrochloridform kann im Vergleich zu seinen Analoga deutliche Vorteile in Bezug auf Löslichkeit, Stabilität und Reaktivität bieten.
Eigenschaften
CAS-Nummer |
88799-55-7 |
|---|---|
Molekularformel |
C16H17ClN2O2 |
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
4-benzyl-2-ethylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-2-13-16(19)18(11-12-7-4-3-5-8-12)15-14(20-13)9-6-10-17-15;/h3-10,13H,2,11H2,1H3;1H |
InChI-Schlüssel |
FBAJMPATNQSLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


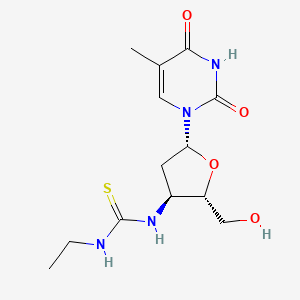
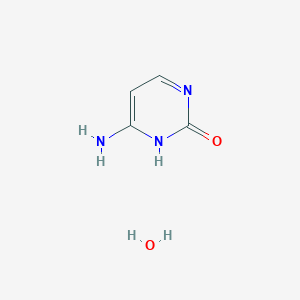
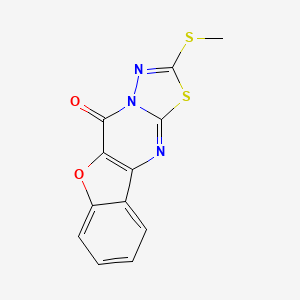

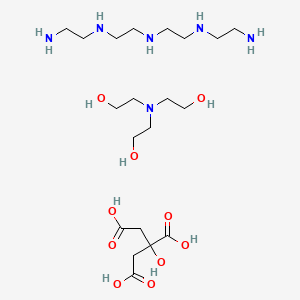
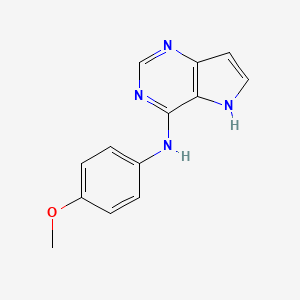
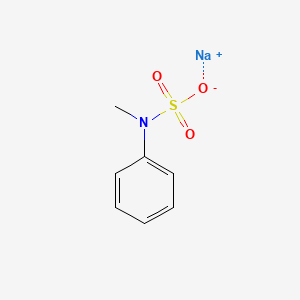

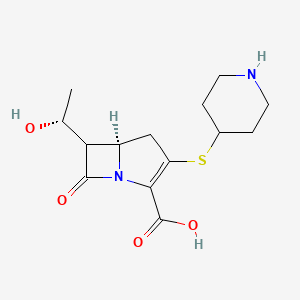
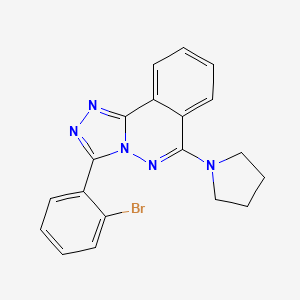

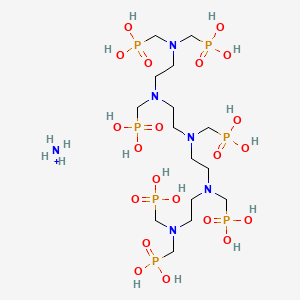
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)
